molecular formula C17H21N3 B7527531 3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile

3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile

Cat. No. B7527531
M. Wt: 267.37 g/mol
InChI Key: LIFCPSLUVBEEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as MIPT, and it is a synthetic compound that belongs to the class of indole-based research chemicals. MIPT has been synthesized using various methods, and it has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of MIPT is not fully understood, but it is thought to act as a serotonin receptor agonist. It has been shown to have an affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. MIPT has also been shown to increase the release of serotonin in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
MIPT has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its effects on mood and behavior. MIPT has also been shown to have anxiolytic and antidepressant effects in animal studies. In addition, MIPT has been shown to have effects on blood pressure and heart rate, although the exact mechanisms behind these effects are not fully understood.

Advantages and Limitations for Lab Experiments

MIPT has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. MIPT is also relatively stable, which makes it suitable for long-term storage. However, MIPT has some limitations for lab experiments. It has not been extensively studied, which means that its effects and mechanisms of action are not fully understood. In addition, MIPT is a research chemical, which means that it may not be readily available for all researchers.

Future Directions

There are several future directions for research on MIPT. One potential direction is to study its effects on other receptors in the central nervous system. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia. Additionally, more research is needed to fully understand the mechanisms of action of MIPT and its effects on the body. Overall, MIPT is a promising compound for research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

MIPT can be synthesized using various methods, including the reaction of 2-methylindole with 4-piperidone, followed by the reaction of the resulting product with acrylonitrile. Another method involves the reaction of 2-methylindole with 1-benzylpiperidin-4-one, followed by the reaction of the resulting product with acrylonitrile. The synthesis of MIPT is a complex process that requires expertise and precision.

Scientific Research Applications

MIPT has been used in various scientific studies due to its potential applications in research. It has been studied for its effects on the central nervous system, and it has been found to have an affinity for various receptors, including serotonin receptors. MIPT has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-13-17(15-5-2-3-6-16(15)19-13)14-7-11-20(12-8-14)10-4-9-18/h2-3,5-6,14,19H,4,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFCPSLUVBEEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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